![molecular formula C22H21NO3 B2778847 (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid CAS No. 4465-45-6](/img/structure/B2778847.png)

(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid

Descripción general

Descripción

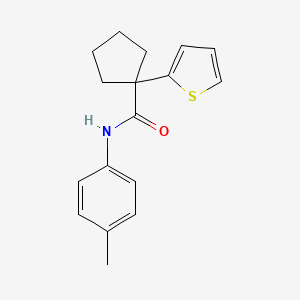

The compound is an amino acid derivative, as it contains an amino group (-NH2) and a carboxylic acid group (-COOH). The “triphenylmethyl” part suggests the presence of a trityl group, which is often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chiral center at the 2nd carbon atom (due to the “(2S)” designation), a hydroxy group (-OH) at the 3rd carbon atom, an amino group (-NH2) also attached to the 2nd carbon atom, and a carboxylic acid group (-COOH) at the end of the propyl chain .Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Applications

A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory for the analysis of antifungal tripeptides that include structural variations similar to (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid. This research provided insights into the reactivity descriptors and bioactivity scores for antifungal peptides, indicating potential applications in drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Chemical Stability and Liposolubility Enhancement

Chen et al. (2016) synthesized a derivative of danshensu to improve its chemical stability and liposolubility, showcasing the compound's potential in enhancing the pharmacokinetic properties of bioactive molecules (Chen, Su, Wang, Cao, Ma, Wen, & Li, 2016).

Polymer Modification for Medical Applications

Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including structures related to this compound. These modifications aim to enhance the polymers' antibacterial and antifungal properties for potential use in medical applications (Aly & El-Mohdy, 2015).

Drug Delivery Systems

Research by Malgesini, Verpilio, Duncan, and Ferruti (2003) focused on poly(amido-amine)s carrying primary amino groups as side substituents, derived from compounds similar to this compound. These polymers have potential applications as nonviral vectors for drug delivery, highlighting the compound's relevance in creating polymer carriers for carboxylated drugs and enabling labelling with fluorescent probes (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Fluorescence Derivatisation for Biological Assays

Frade, Barros, Moura, and Gonçalves (2007) evaluated the derivatisation of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for fluorescence applications. This suggests potential uses of this compound and its derivatives in biological assays, given their strong fluorescence properties suitable for such applications (Frade, Barros, Moura, & Gonçalves, 2007).

Propiedades

IUPAC Name |

(2S)-3-hydroxy-2-(tritylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXCRXDCRBCENL-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2778773.png)

![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B2778785.png)